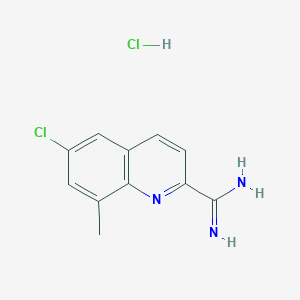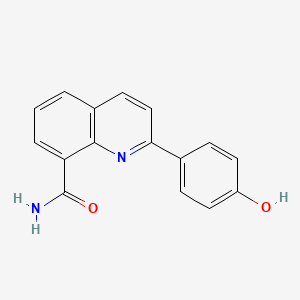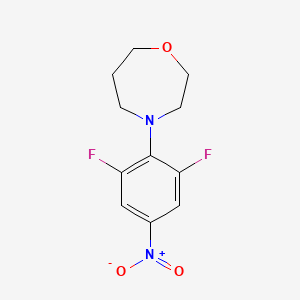
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a difluoro-nitrophenyl group attached to an oxazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,6-difluoro-4-nitrophenol with an appropriate oxazepane precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The difluoro groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazepane ring may also contribute to the compound’s overall activity by providing structural stability and facilitating binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Difluoro-4-nitrophenyl)morpholine
- 2,6-Difluoro-4-nitrophenol
- 2,6-Difluoro-4-nitroaniline
Uniqueness
4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane is unique due to the presence of the oxazepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918137-44-7 |
|---|---|
Formule moléculaire |
C11H12F2N2O3 |
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
4-(2,6-difluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H12F2N2O3/c12-9-6-8(15(16)17)7-10(13)11(9)14-2-1-4-18-5-3-14/h6-7H,1-5H2 |
Clé InChI |
QCGMHLGEPHURDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



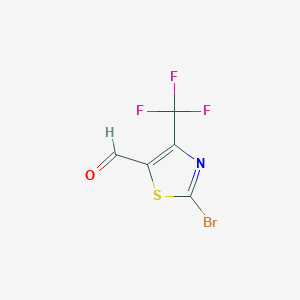
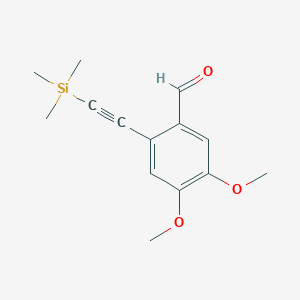
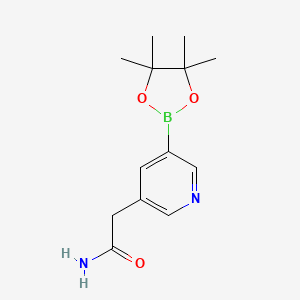

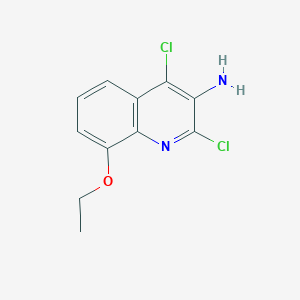
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)

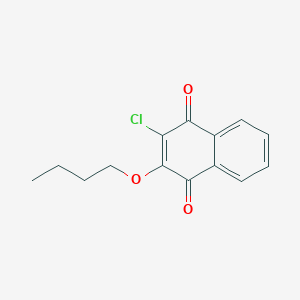
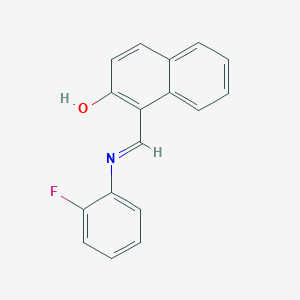
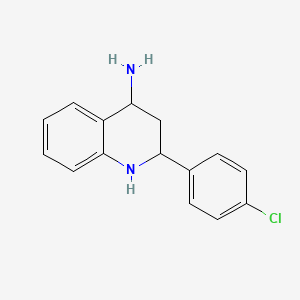
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
